N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxy-3-methylbenzenesulfonyl)guanidine
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Overview
Description
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxy-3-methylbenzenesulfonyl)guanidine is a complex organic compound with potential applications in various scientific fields. This compound features a guanidine group attached to a sulfonyl group, with additional methoxy and methyl substituents on the phenyl rings. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxy-3-methylbenzenesulfonyl)guanidine typically involves multiple steps. One common approach starts with the preparation of the intermediate 3,4-dimethoxyphenethylamine. This intermediate can be synthesized from vanillin through a series of reactions including reduction and amination .
The next step involves the sulfonylation of 3,4-dimethoxyphenethylamine with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxy-3-methylbenzenesulfonyl)guanidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxy-3-methylbenzenesulfonyl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxy-3-methylbenzenesulfonyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or activation of their function. The sulfonyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the sulfonyl and guanidine groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Another related compound with an acetamide group instead of the sulfonyl and guanidine groups.
Uniqueness
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxy-3-methylbenzenesulfonyl)guanidine is unique due to the presence of both the sulfonyl and guanidine groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylphenyl)sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-13-11-15(6-8-16(13)25-2)28(23,24)22-19(20)21-10-9-14-5-7-17(26-3)18(12-14)27-4/h5-8,11-12H,9-10H2,1-4H3,(H3,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBLRNIVUVGVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(=NCCC2=CC(=C(C=C2)OC)OC)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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